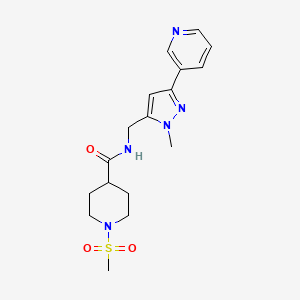

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

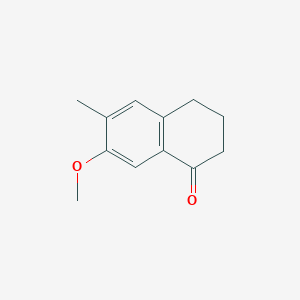

The compound "N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" is a heterocyclic compound that appears to be related to a class of chemicals with potential biological activities. The structure suggests the presence of a pyrazole ring, a pyridine moiety, and a piperidine ring, which are common in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the pyrazole ring followed by the introduction of various substituents. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with N-mono-substituted hydrazines to afford the target compounds . Similarly, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives includes characterizing the target compounds by spectral data and bioassaying against phytopathogenic fungi .

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry. For example, novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation . The molecular docking studies are also performed to ascertain the probable binding model of the compounds, as seen in the case of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids .

Chemical Reactions Analysis

The chemical reactivity of these compounds often includes their ability to undergo further functionalization. For instance, NH-pyrazoles prepared from hydrazine hydrate can be further N-alkylated with alkyl halides . The antifungal activity of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides suggests that these compounds can interact with biological targets, indicating a potential for chemical reactions within biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. The presence of a piperidine ring, for example, is known to impart certain ADME (absorption, distribution, metabolism, and excretion) properties to the molecules . The synthesis process can also affect the physical properties, such as purity and yield, as demonstrated in the scalable synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride .

Scientific Research Applications

Molecular Interactions and Receptor Binding

One study provides insight into the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, emphasizing the importance of conformational analysis and the development of unified pharmacophore models. This research highlights the antagonist's steric binding interaction with the receptor, which is crucial for understanding how similar compounds, including "N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide," could interact with biological targets (Shim et al., 2002).

Glycine Transporter 1 Inhibition

Research on the identification of potent and orally available glycine transporter 1 (GlyT1) inhibitors led to the discovery of compounds with a structural diversity that could influence the central nervous system. These findings could inform the development of new treatments for neurological disorders, indicating a potential application for compounds like "N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" (Yamamoto et al., 2016).

Synthesis of Novel Compounds

Another study focused on the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles, demonstrating the versatility of such compounds in creating new molecules with potential pharmacological properties. This suggests that "N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" could be a precursor or a structural inspiration for synthesizing novel heterocyclic compounds (Karthikeyan et al., 2014).

properties

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-21-15(10-16(20-21)14-4-3-7-18-11-14)12-19-17(23)13-5-8-22(9-6-13)26(2,24)25/h3-4,7,10-11,13H,5-6,8-9,12H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUQDJIQQSFVLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2549886.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2549891.png)

![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-fluorophenyl)methanone](/img/structure/B2549892.png)

![N-(3-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2549897.png)

![1-[(2-Methoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2549898.png)

![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)

![4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2549904.png)

![4-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B2549906.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride](/img/structure/B2549908.png)